molecular formula C20H16N4O8S B14736703 Benzenesulfonic acid, 3-((3-(benzoylamino)-2-hydroxy-5-methylphenyl)azo)-2-hydroxy-5-nitro- CAS No. 6109-98-4

Benzenesulfonic acid, 3-((3-(benzoylamino)-2-hydroxy-5-methylphenyl)azo)-2-hydroxy-5-nitro-

Cat. No.: B14736703
CAS No.: 6109-98-4
M. Wt: 472.4 g/mol
InChI Key: AERRKGXMJFSOQZ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-((3-(benzoylamino)-2-hydroxy-5-methylphenyl)azo)-2-hydroxy-5-nitro- is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, azo, hydroxyl, and nitro groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

The synthesis of Benzenesulfonic acid, 3-((3-(benzoylamino)-2-hydroxy-5-methylphenyl)azo)-2-hydroxy-5-nitro- typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Azo Coupling Reaction: This step involves the reaction of an aromatic amine with a diazonium salt to form an azo compound. The diazonium salt is usually prepared by treating an aromatic amine with nitrous acid.

    Sulfonation: The azo compound is then subjected to sulfonation using concentrated sulfuric acid or oleum. This step introduces the sulfonic acid group into the molecule.

    Nitration: The final step involves the nitration of the sulfonated azo compound using a mixture of concentrated nitric and sulfuric acids. This introduces the nitro group into the molecule.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Benzenesulfonic acid, 3-((3-(benzoylamino)-2-hydroxy-5-methylphenyl)azo)-2-hydroxy-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the hydroxyl and azo groups, leading to the formation of quinones and other oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid. This reaction converts the nitro group to an amino group.

    Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide or alkoxide ions. This reaction is facilitated by the strong electron-withdrawing nature of the sulfonic acid group.

Scientific Research Applications

Benzenesulfonic acid, 3-((3-(benzoylamino)-2-hydroxy-5-methylphenyl)azo)-2-hydroxy-5-nitro- has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

    Biology: In biological research, the compound is used as a staining agent for microscopy. Its azo and nitro groups confer strong coloration properties, making it useful for visualizing biological specimens.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its multiple functional groups allow for diverse interactions with biological targets.

    Industry: In the industrial sector, the compound is used in the manufacture of specialty chemicals, including surfactants and detergents. Its sulfonic acid group imparts strong acidic properties, making it effective in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-((3-(benzoylamino)-2-hydroxy-5-methylphenyl)azo)-2-hydroxy-5-nitro- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or enzymes. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Benzenesulfonic acid, 3-((3-(benzoylamino)-2-hydroxy-5-methylphenyl)azo)-2-hydroxy-5-nitro- can be compared with other similar compounds, such as:

    Sulfanilic Acid: Like Benzenesulfonic acid, 3-((3-(benzoylamino)-2-hydroxy-5-methylphenyl)azo)-2-hydroxy-5-nitro-, sulfanilic acid contains a sulfonic acid group. it lacks the azo, hydroxyl, and nitro groups, making it less versatile in terms of chemical reactivity.

    p-Toluenesulfonic Acid: This compound also contains a sulfonic acid group but differs in its aromatic ring structure and lack of additional functional groups. It is commonly used as a catalyst in organic synthesis.

    Benzenesulfonic Acid: The simplest aromatic sulfonic acid, benzenesulfonic acid, lacks the additional functional groups present in Benzenesulfonic acid, 3-((3-(benzoylamino)-2-hydroxy-5-methylphenyl)azo)-2-hydroxy-5-nitro-. This makes it less reactive and less useful in complex synthetic applications.

The unique combination of functional groups in Benzenesulfonic acid, 3-((3-(benzoylamino)-2-hydroxy-5-methylphenyl)azo)-2-hydroxy-5-nitro- imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

6109-98-4

Molecular Formula

C20H16N4O8S

Molecular Weight

472.4 g/mol

IUPAC Name

3-[(3-benzamido-2-hydroxy-5-methylphenyl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C20H16N4O8S/c1-11-7-14(21-20(27)12-5-3-2-4-6-12)18(25)15(8-11)22-23-16-9-13(24(28)29)10-17(19(16)26)33(30,31)32/h2-10,25-26H,1H3,(H,21,27)(H,30,31,32)

InChI Key

AERRKGXMJFSOQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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